
Mavacamten
Descripción general
Descripción
MYK-461, desarrollado por MyoKardia, representa una clase innovadora de fármacos. Es un inhibidor de la miosina cardíaca específico, administrado por vía oral, que se dirige a la actividad de la ATPasa de la cadena pesada de la miosina cardíaca. A diferencia de los tratamientos existentes, MYK-461 aborda directamente la fisiología patológica de la HCM. Al inhibir de forma reversible la interacción entre la miosina cardíaca y los miofilamentos, reduce la contracción miocárdica excesiva, mejora la distensibilidad diastólica y mejora el metabolismo energético .
Métodos De Preparación
Rutas de Síntesis:: La síntesis de MYK-461 implica varios pasos, comenzando con precursores fácilmente disponibles. Desafortunadamente, las rutas sintéticas específicas no se divulgan ampliamente debido a consideraciones de propiedad. Las publicaciones de investigación y las patentes pueden proporcionar información adicional.
Producción Industrial:: Los detalles sobre los métodos de producción industrial a gran escala también están estrechamente controlados. A medida que MYK-461 avanza en los ensayos clínicos, es posible que haya más información disponible.
Análisis De Reacciones Químicas
Metabolic Reactions and Enzymatic Pathways
Mavacamten undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, with contributions from CYP2C19 (primary) and CYP3A4 (secondary) . Its metabolic profile includes:
Metabolic Pathway | Key Metabolites | Enzymes Involved | Half-Life Variability |
---|---|---|---|
Aromatic hydroxylation | M1 (hydroxylated derivative) | CYP2C19, CYP3A4 | 6–23 days (CYP2C19-dependent) |
Aliphatic hydroxylation | M2 | CYP2C19 | |
N-dealkylation | M6 | CYP3A4 | |
Glucuronidation | M4 (glucuronide conjugate of M1) | UGT enzymes |
Critical findings :
-
CYP2C19 polymorphisms significantly impact systemic exposure, necessitating dose adjustments in poor metabolizers .
-
Drug-drug interactions occur with CYP2C19 inhibitors (e.g., fluconazole) and inducers (e.g., rifampin), altering plasma concentrations by up to 4.5-fold .
Binding Interactions with Cardiac Myosin
This compound binds β-cardiac myosin in the pre-powerstroke state, modulating ATP hydrolysis and actin interactions . Structural studies reveal:
Binding Site Feature | Interaction Type | Residues Involved | Functional Impact |
---|---|---|---|
Hydrophobic pocket near Lever arm | Van der Waals forces | L267, ConvArg712, ConvAsn711 | Stabilizes myosin in relaxed state |
Hydrogen bonding | Backbone amide of L267 with pyrimidine group | L267 | Inhibits ATPase activity |
Allosteric modulation | Conformational shifts in Converter domain | H492, E497 | Reduces phosphate (Pᵢ) release rate |
Key mechanistic insights :
-
Inhibits Pᵢ release rate by 50% at 1.78 μM (IC₅₀) , slowing the transition from weak to strong actin-binding states .
-
Reduces actin-activated myosin ATPase activity by 80% at therapeutic concentrations .
Biochemical Effects on Myosin Dynamics
This compound alters the chemomechanical cycle of myosin through multi-step kinetic modulation:
Notable outcomes :
-
Stabilizes myosin in a low-energy state, reducing basal ATP consumption by 60% .
-
Normalizes systolic Ca²⁺ levels in HCM models by modulating myofilament Ca²⁺ flux .
Structural Dynamics and Drug-Target Stability
Molecular dynamics simulations highlight this compound’s unique binding behavior compared to other myosin inhibitors :
Property | This compound | Omecamtiv Mecarbil |
---|---|---|
Binding pocket mobility | High (explores multiple subpockets) | Low (fixed polar interactions) |
Lever arm positioning | Pre-powerstroke state stabilization | Similar stabilization |
Impact on actin interface | Disrupts HTH and HO-helix dynamics | Minimal effect |
Implications : this compound’s flexibility allows it to stabilize atypical myosin conformations incompatible with force generation, unlike rigid inhibitors like omecamtiv mecarbil .
Aplicaciones Científicas De Investigación
Las aplicaciones de MYK-461 se extienden a través de varios dominios:
Biología: Los investigadores estudian su impacto en la remodelación cardíaca y la contractilidad.
Medicina: Los ensayos clínicos en curso exploran su seguridad y eficacia.
Industria: El potencial de MYK-461 como agente terapéutico genera interés de las empresas farmacéuticas.
Mecanismo De Acción
El mecanismo de MYK-461 implica la inhibición de la actividad de la ATPasa de la miosina cardíaca. Se dirige específicamente a la cabeza de la miosina, interrumpiendo su interacción con los filamentos de actina. Esto conduce a una contractilidad reducida y una mejor función diastólica.
Comparación Con Compuestos Similares
MYK-461 destaca por su especificidad cardíaca y su impacto directo en la patología de la HCM. Si bien existen otros compuestos, ninguno ha demostrado efectos comparables. Los compuestos similares notables incluyen el omecamtiv mecarbil (un activador de la miosina cardíaca) y los análogos del mavacamten en desarrollo .
Actividad Biológica
Mavacamten (formerly MYK-461) is a first-in-class selective cardiac myosin inhibitor that has been developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). This compound acts at the sarcomere level to modulate cardiac function, specifically targeting the myosin motor protein responsible for muscle contraction. Its unique mechanism of action and efficacy in clinical settings have made it a focal point of research in cardiology.
This compound functions by reversibly inhibiting the myosin ATPase activity, which decreases the probability of myosin-actin cross-bridge formation. This results in a shift of the myosin population towards an energy-sparing 'off' state, thereby reducing myocardial hypercontractility and alleviating symptoms associated with oHCM. Key findings from preclinical studies indicate that this compound:
- Reduces left ventricular outflow tract (LVOT) gradients .
- Improves exercise capacity and overall cardiac function.
- Decreases myocardial energy demands , thereby promoting better diastolic function .
Phase 3 Trials
Several pivotal trials have demonstrated the efficacy of this compound in patients with oHCM:
-
EXPLORER-HCM Trial :
- Objective : To evaluate the safety and efficacy of this compound compared to placebo.
- Results : this compound showed a significant improvement in exercise capacity, with 37% of patients achieving a ≥1.5 ml/kg/min increase in peak oxygen consumption (pVO2) compared to 17% in the placebo group (p = 0.0005) .
- Secondary Outcomes : Significant reductions in post-exercise LVOT gradient were observed (-47 mm Hg vs. -10 mm Hg for placebo, p < 0.0001).
-
VALOR-HCM Trial :
- Objective : To assess the impact of this compound on the need for septal reduction therapy (SRT).
- Results : Only 17.9% of patients on this compound proceeded to SRT compared to 76.8% on placebo (p < 0.0001). Additionally, improvements were noted in New York Heart Association (NYHA) functional class .
Case Studies
A randomized clinical trial involving Chinese patients demonstrated that this compound significantly improved Valsalva LVOT obstruction and other cardiac metrics, including:
- N-terminal pro-B-type natriuretic peptide levels : A geometric mean ratio of 0.18 (95% CI, 0.13-0.24).
- High-sensitivity cardiac troponin I levels : A geometric mean ratio of 0.34 (95% CI, 0.27-0.42).
- Left Ventricular Mass Index (LVMI) : A mean difference of -30.8 g/m² (95% CI, -41.6 to -20.1 g/m²) .
Pharmacokinetics and Safety Profile
This compound is well absorbed and extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with a terminal half-life ranging from 6 to 23 days depending on metabolic status . The safety profile has been favorable across multiple studies, with no new safety signals identified during clinical trials.
Summary of Findings
The following table summarizes key findings from major studies involving this compound:
Study | Primary Endpoint | This compound Group | Placebo Group | p-value |
---|---|---|---|---|
EXPLORER-HCM | ≥1.5 ml/kg/min increase in pVO2 | 37% | 17% | <0.0005 |
VALOR-HCM | Need for SRT | 17.9% | 76.8% | <0.0001 |
Chinese Patients | Improvement in LVOT obstruction | Significant | Not reported | N/A |
Propiedades
IUPAC Name |
6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLASQCAPXVLM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition. | |
Record name | Mavacamten | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1642288-47-8 | |
Record name | Mavacamten [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavacamten | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVACAMTEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.